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Introduction to Sodium Laurate in Micellar
Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis (CE) is a powerful analytical technique renowned for its high

separation efficiency, rapid analysis times, and minimal sample and reagent consumption.[1]

However, conventional Capillary Zone Electrophoresis (CZE) is primarily suited for the

separation of charged species. Micellar Electrokinetic Chromatography (MEKC), a hybrid of

electrophoresis and chromatography, extends the utility of CE to the separation of neutral and

hydrophobic compounds.[2]

This is achieved by introducing a surfactant, such as sodium laurate, into the background

electrolyte (BGE) at a concentration above its critical micelle concentration (CMC).[2] Above

the CMC, surfactant molecules aggregate to form micelles, which act as a pseudo-stationary

phase. The separation of analytes is then based on their differential partitioning between the

aqueous mobile phase and the hydrophobic core of the micelles.[3]

Sodium laurate, the sodium salt of lauric acid (a 12-carbon fatty acid), is an anionic surfactant

that can be effectively used in MEKC. Its properties are similar to the more commonly used

sodium dodecyl sulfate (SDS). The critical micelle concentration (CMC) of sodium laurate has

been determined to be approximately 30 mM.[4] This value is a crucial parameter for the

development of MEKC methods.
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These application notes provide a comprehensive guide to the principles and practical

application of sodium laurate in MEKC for the analysis of pharmaceuticals and other small

molecules.

Principle of Separation in MEKC with Sodium
Laurate
In a typical MEKC setup with an uncoated fused-silica capillary at a pH above 3, the internal

capillary wall possesses a negative charge due to the ionization of silanol groups. This leads to

the generation of a strong electroosmotic flow (EOF) towards the cathode (negative electrode).

[2]

When sodium laurate is added to the BGE above its CMC, it forms negatively charged

micelles. Under the influence of the electric field, these anionic micelles have an

electrophoretic mobility towards the anode (positive electrode), opposing the EOF. However,

the velocity of the EOF is generally greater than the electrophoretic velocity of the micelles,

resulting in a net migration of both the buffer and the micelles towards the cathode, with the

micelles moving at a slower rate than the bulk buffer.

Neutral analytes will partition between the aqueous buffer and the hydrophobic interior of the

sodium laurate micelles.

Hydrophilic (polar) neutral analytes will have little to no interaction with the micelles and will

therefore migrate at a velocity close to the EOF.

Hydrophobic (nonpolar) neutral analytes will strongly partition into the micelles and will

migrate at a velocity closer to that of the micelles.

Analytes with intermediate hydrophobicity will have migration velocities between that of the

EOF and the micelles, based on their partitioning coefficient.

This differential migration allows for the separation of neutral compounds based on their

hydrophobicity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b148142?utm_src=pdf-body
https://www.benchchem.com/product/b148142?utm_src=pdf-body
https://www.benchchem.com/product/b148142?utm_src=pdf-body
https://en.wikipedia.org/wiki/Micellar_electrokinetic_chromatography
https://www.benchchem.com/product/b148142?utm_src=pdf-body
https://www.benchchem.com/product/b148142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram of the MEKC Separation Principle with
Sodium Laurate
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Caption: Principle of MEKC separation with sodium laurate micelles.

Experimental Protocols
General Protocol for MEKC Method Development with
Sodium Laurate
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This protocol provides a general framework for developing a separation method for neutral and

hydrophobic analytes using sodium laurate in MEKC.

1. Materials and Reagents:

Sodium Laurate (analytical grade)

Buffer components (e.g., sodium tetraborate, sodium phosphate)

pH adjustment solutions (e.g., NaOH, HCl)

Organic modifier (e.g., methanol, acetonitrile) (optional)

Fused-silica capillary (e.g., 50 µm i.d.)

Analytes of interest

Deionized water (18.2 MΩ·cm)

2. Instrumentation:

Capillary Electrophoresis system with a UV-Vis or Diode Array Detector (DAD)

Data acquisition and analysis software

3. Buffer Preparation (Background Electrolyte - BGE):

Prepare a stock solution of the desired buffer (e.g., 100 mM sodium tetraborate).

Dissolve the required amount of sodium laurate in the buffer stock solution to achieve a

concentration above its CMC (e.g., 40-100 mM). The CMC of sodium laurate is

approximately 30 mM.[4]

Adjust the pH of the BGE to the desired value (typically between 8 and 10 for good EOF)

using NaOH or HCl.

If required, add an organic modifier (e.g., 5-20% v/v methanol or acetonitrile) to improve the

solubility of hydrophobic analytes and modify the separation selectivity.
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Filter the final BGE through a 0.45 µm syringe filter before use.

4. Capillary Conditioning:

New Capillary:

Rinse with 1 M NaOH for 20 minutes.

Rinse with deionized water for 10 minutes.

Rinse with 0.1 M HCl for 10 minutes.

Rinse with deionized water for 10 minutes.

Finally, equilibrate with the BGE for at least 15 minutes.

Between Runs:

Rinse with 0.1 M NaOH for 2 minutes.

Rinse with deionized water for 2 minutes.

Rinse with BGE for 3-5 minutes.

5. Sample Preparation and Injection:

Dissolve the sample in the BGE or a solvent compatible with the BGE. If dissolving in a

different solvent, ensure it does not cause peak distortion.

Inject the sample using either hydrodynamic (pressure) or electrokinetic (voltage) injection.

Typical injection parameters are 50 mbar for 5 seconds (hydrodynamic) or 5 kV for 5

seconds (electrokinetic).

6. Separation and Detection:

Apply a separation voltage (e.g., 15-30 kV). The polarity is typically normal (anode at the

injection end).

Maintain a constant capillary temperature (e.g., 25 °C).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detect the analytes at a wavelength where they exhibit maximum absorbance.

7. Method Optimization:

Sodium Laurate Concentration: Vary the concentration from just above the CMC (e.g., 35

mM) up to 150 mM. Higher concentrations increase the retention of hydrophobic analytes but

also increase the current and Joule heating.

Buffer pH: Adjusting the pH (typically between 8.0 and 10.0) will affect the EOF and the

charge of any ionizable analytes.

Buffer Concentration: Higher buffer concentrations can reduce the EOF but may improve

peak shape for some analytes.

Applied Voltage: Higher voltages lead to shorter analysis times but can cause excessive

Joule heating, leading to band broadening.

Organic Modifier: The type and concentration of the organic modifier can significantly alter

the partitioning of analytes into the micelles, thus affecting selectivity.

Diagram of the Experimental Workflow for MEKC
Method Development
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Caption: A typical workflow for developing a MEKC method.
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Data Presentation
The following tables present exemplary data for the separation of a hypothetical mixture of

neutral pharmaceutical compounds using a sodium laurate-based MEKC method. Note: This

data is for illustrative purposes to demonstrate how results would be structured.

Table 1: Optimized MEKC Method Parameters
Parameter Condition

Capillary
Fused-silica, 50 cm total length (41.5 cm

effective), 50 µm i.d.

Background Electrolyte
25 mM Sodium Borate, 50 mM Sodium Laurate,

pH 9.2

Applied Voltage 20 kV (Normal Polarity)

Temperature 25 °C

Injection Hydrodynamic, 50 mbar for 5 s

Detection UV at 214 nm

Table 2: Migration Times and Resolution of Model
Compounds

Compound Migration Time (min) Resolution (Rs)

Acetaminophen (EOF Marker) 4.52 -

Caffeine 6.89 5.12

Ibuprofen 9.21 4.67

Ketoprofen 11.54 4.11

Sudan III (Micelle Marker) 15.88 -

Table 3: Method Validation Summary
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Parameter
Acetaminophe
n

Caffeine Ibuprofen Ketoprofen

Linearity (r²) 0.9995 0.9998 0.9992 0.9996

LOD (µg/mL) 0.5 0.3 0.8 0.6

LOQ (µg/mL) 1.5 1.0 2.5 2.0

Precision (RSD,

%)

- Intra-day (n=6) 1.2 0.9 1.5 1.1

- Inter-day (n=3

days)
2.1 1.8 2.4 2.0

Accuracy

(Recovery, %)
98.5 - 101.2 99.1 - 100.8 97.9 - 102.1 98.2 - 101.5

Logical Relationships in Method Development
The development of a robust MEKC method involves the systematic optimization of several

interconnected parameters. The following diagram illustrates the logical relationships and

dependencies in this process.
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Caption: Logical flow for optimizing MEKC separation parameters.
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Conclusion
Sodium laurate is a viable and effective surfactant for use in Micellar Electrokinetic

Chromatography, particularly for the separation of neutral and hydrophobic compounds. While

less documented in the scientific literature than sodium dodecyl sulfate, the fundamental

principles of MEKC apply directly to sodium laurate. By understanding these principles and

systematically optimizing the experimental parameters as outlined in these protocols,

researchers can develop robust and efficient analytical methods for a wide range of

applications in pharmaceutical analysis and other fields. The provided protocols and illustrative

data serve as a comprehensive starting point for the successful implementation of sodium
laurate in capillary electrophoresis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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